molecular formula C20H12N2O4 B5569272 4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene

4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene

Cat. No. B5569272
M. Wt: 344.3 g/mol
InChI Key: XXNZTVZBLSIMST-UHFFFAOYSA-N
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Description

Macrocycle compounds, like the one , are significant due to their unique chemical and physical properties, which arise from their complex ring structures. These properties are crucial in various applications, including catalysis, materials science, and pharmaceuticals. Compounds with multiple ring systems and substituents, such as nitro groups, offer insights into the structural diversity and potential reactivity these molecules can exhibit.

Synthesis Analysis

The synthesis of complex macrocyclic compounds often involves multistep reactions, including the formation of smaller rings followed by ring expansions or via direct cyclization methods. For example, a tetraazapentacyclo compound was synthesized through the reaction of cyclohexanediamine with formaldehyde, demonstrating a method to construct intricate ring systems (Glister et al., 2005).

Molecular Structure Analysis

X-ray diffraction analysis is a critical tool in determining the molecular structure of complex compounds. It provides detailed information about the arrangement of atoms within the molecule, including bond lengths and angles. The tetraazapentacyclo compound's structure revealed a less likely cis-configuration of nitrogen atoms, indicating the versatility of macrocyclic structures (Glister et al., 2005).

properties

IUPAC Name

4,11-dinitropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15,17,19-nonaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-21(24)11-6-8-16-17(9-11)19-13-3-1-2-4-14(13)20(16)18-10-12(22(25)26)5-7-15(18)19/h1-10,19-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZTVZBLSIMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=C(C=C(C=C4)[N+](=O)[O-])C(C2=C1)C5=C3C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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